1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid
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Overview
Description
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid typically involves multiple steps:
Formation of Piperidine Ring: The piperidine ring can be constructed via cyclization reactions involving appropriate precursors. One common method is the reaction of 4-(trifluoromethyl)-2-nitrobenzaldehyde with a suitable amine under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and catalytic processes are often employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Oxidation: The piperidine ring can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions:
Reducing Agents: Hydrogen gas, palladium on carbon, tin(II) chloride.
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Nucleophiles: Various nucleophiles such as amines, thiols, and alkoxides.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
N-Oxides: Formed from the oxidation of the piperidine ring.
Scientific Research Applications
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid depends on its specific application:
Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions facilitated by its functional groups. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
Chemical Reactivity: The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, influencing its interaction with biological membranes and enzymes.
Comparison with Similar Compounds
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid can be compared with other similar compounds:
1-[2-Nitro-4-(trifluoromethyl)phenyl]piperidine-2-carboxylic acid: Differing in the position of the carboxylic acid group, which can influence its reactivity and biological activity.
4-(Trifluoromethyl)aniline: A precursor in the synthesis of the target compound, lacking the piperidine ring and carboxylic acid group.
2-Nitro-4-(trifluoromethyl)benzoic acid:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N2O4/c14-13(15,16)9-1-2-10(11(7-9)18(21)22)17-5-3-8(4-6-17)12(19)20/h1-2,7-8H,3-6H2,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBGKHDVIWHAVTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)C2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90377859 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
318.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
325702-10-1 |
Source
|
Record name | 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90377859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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